molecular formula C20H25N5O2 B2440397 (3-Methylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone CAS No. 902568-27-8

(3-Methylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone

Cat. No.: B2440397
CAS No.: 902568-27-8
M. Wt: 367.453
InChI Key: QWUBGOUFWPBASE-UHFFFAOYSA-N
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Description

(3-Methylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone is a complex organic compound that features a morpholine ring, a pyridazine ring, a piperazine ring, and a tolyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through condensation reactions.

    Attachment of the Tolyl Group: The tolyl group can be introduced via Friedel-Crafts acylation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the nitrogen-containing rings, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Methylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor antagonist.

Industry

In the industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone
  • (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone
  • (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(phenyl)methanone

Uniqueness

The uniqueness of (3-Methylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

(3-methylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-16-3-2-4-17(15-16)20(26)25-9-7-23(8-10-25)18-5-6-19(22-21-18)24-11-13-27-14-12-24/h2-6,15H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUBGOUFWPBASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322600
Record name (3-methylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

53.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

902568-27-8
Record name (3-methylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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